
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 3-methyl-1,2,4-oxadiazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy and oxadiazole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure with similar properties but lacking the methoxy and benzonitrile groups.
3-Methyl-1,2,4-oxadiazole-5-methanol: A precursor in the synthesis of the target compound, sharing the oxadiazole ring but with different substituents.
3-Methoxybenzonitrile: Another precursor, which contains the methoxy and benzonitrile groups but lacks the oxadiazole ring.
Uniqueness
3-Methoxy-4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the oxadiazole ring and the methoxybenzonitrile moiety allows for diverse reactivity and functionality, making it a valuable compound in various research fields.
特性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H11N3O3/c1-8-14-12(18-15-8)7-17-10-4-3-9(6-13)5-11(10)16-2/h3-5H,7H2,1-2H3 |
InChIキー |
ZPVXQKYCMOPPEE-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



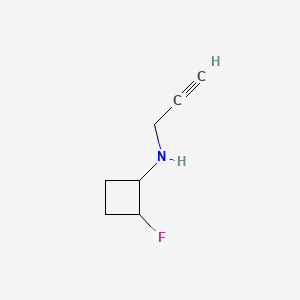
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)

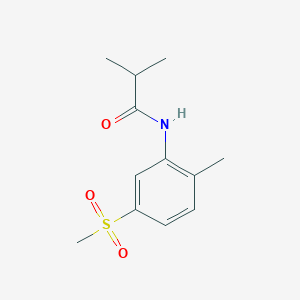
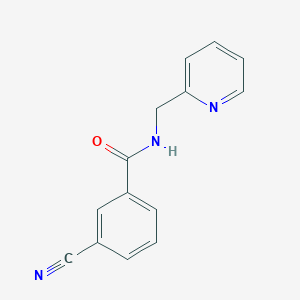

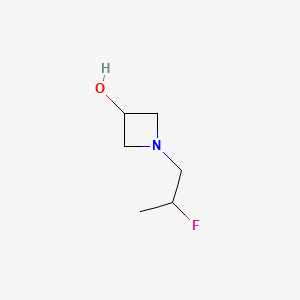
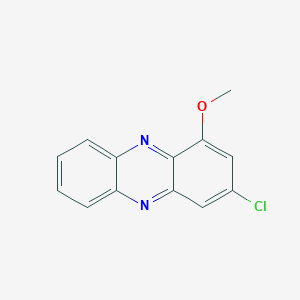
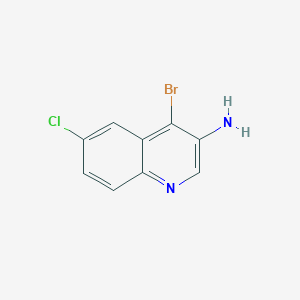
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
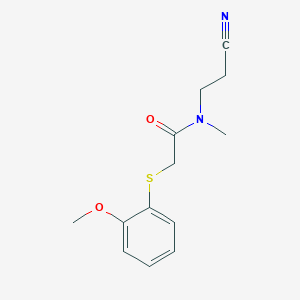
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
